molecular formula C15H10FN3O2S B584938 2-(2-((3-Fluorophenyl)amino)thiazol-4-yl)isonicotinic Acid CAS No. 1797019-23-8

2-(2-((3-Fluorophenyl)amino)thiazol-4-yl)isonicotinic Acid

Cat. No.: B584938
CAS No.: 1797019-23-8
M. Wt: 315.322
InChI Key: ZGJJVEJAMGFABG-UHFFFAOYSA-N
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Description

“2-(2-((3-Fluorophenyl)amino)thiazol-4-yl)isonicotinic Acid” is a biochemical used for proteomics research . It has a molecular formula of C15H10FN3O2S and a molecular weight of 315.32 . It is a derivative of thiazole, a heterocyclic compound that has various pharmaceutical applications .


Molecular Structure Analysis

The molecular structure of “this compound” includes a thiazole ring, a fluorophenyl group, and an isonicotinic acid group . The exact mass and monoisotopic mass are 252.03687687 g/mol .


Physical And Chemical Properties Analysis

The compound has a topological polar surface area of 90.5 Ų and a complexity of 280 . It has 2 hydrogen bond donors and 6 hydrogen bond acceptors . The rotatable bond count is 4 .

Mechanism of Action

2-FATI is a nicotinic acid derivative and acts as an agonist of the nicotinic acetylcholine receptors. This means that it binds to these receptors and activates them, resulting in the release of neurotransmitters, such as acetylcholine, which can then activate other neurons. This can lead to a variety of effects, depending on the type of neuron that is activated.
Biochemical and Physiological Effects
2-FATI has been studied for its potential to affect various biochemical and physiological processes. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and reduce cholesterol levels. It has also been studied for its potential to protect against oxidative stress and act as an antioxidant.

Advantages and Limitations for Lab Experiments

2-FATI has several advantages for use in laboratory experiments. It has a high solubility in water, is stable at room temperature, and is relatively easy to synthesize. It also has a low toxicity, making it safe for use in experimental studies. However, there are also some limitations to its use, such as its limited availability and its relatively high cost.

Future Directions

There are several potential future directions for research involving 2-FATI. These include further exploration of its potential therapeutic applications, such as its potential to act as an anti-inflammatory agent or to reduce cholesterol levels. Additionally, further research could be conducted to explore its potential as a drug target and its potential to inhibit the growth of cancer cells. Further research could also be conducted to explore its potential to protect against oxidative stress and act as an antioxidant. Finally, research could be conducted to explore its potential to interact with other drugs or compounds, as well as its potential to interact with other nicotinic acid derivatives.

Synthesis Methods

2-FATI can be synthesized in a two-step process. The first step involves the reaction of 3-fluoroaniline with thiourea to form the intermediate compound 2-(2-fluorophenyl)-4-thiazole-thiourea. This intermediate is then reacted with isonicotinic acid to form the desired compound 2-FATI.

Scientific Research Applications

2-FATI has been studied for its potential use as a drug target and for its possible therapeutic applications. It has been used in studies to investigate the effects of nicotinic acid on the brain, as well as its potential to inhibit the growth of cancer cells. It has also been studied for its potential use as an anti-inflammatory agent, as well as for its potential to reduce cholesterol levels.

Biochemical Analysis

Biochemical Properties

2-(2-((3-Fluorophenyl)amino)thiazol-4-yl)isonicotinic Acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, thiazole derivatives, including this compound, have been shown to act as potent inhibitors of certain enzymes involved in metabolic pathways . The compound’s interaction with these enzymes can lead to alterations in metabolic flux and changes in metabolite levels. Additionally, the fluorophenyl group enhances the compound’s binding affinity to specific protein targets, thereby modulating their activity.

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of key signaling molecules, leading to changes in downstream signaling cascades. This modulation can result in altered gene expression patterns, affecting cellular functions such as proliferation, differentiation, and apoptosis. Furthermore, this compound has been shown to impact cellular metabolism by influencing the activity of metabolic enzymes and altering the levels of key metabolites .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound binds to specific biomolecules, including enzymes and receptors, through its thiazole and fluorophenyl groups. This binding can result in the inhibition or activation of enzyme activity, depending on the target. For example, the compound may inhibit the activity of enzymes involved in metabolic pathways, leading to changes in metabolic flux and metabolite levels. Additionally, this compound can influence gene expression by modulating the activity of transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. The compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that the compound can exert sustained effects on cellular function, including prolonged modulation of enzyme activity and gene expression. These temporal effects are crucial for understanding the potential therapeutic applications of the compound.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that the compound exhibits dose-dependent effects, with higher doses leading to more pronounced biological responses . At lower doses, the compound may exert beneficial effects, such as anti-inflammatory or anticancer activity, without significant toxicity. At higher doses, the compound may induce toxic or adverse effects, including hepatotoxicity and nephrotoxicity. These dosage effects are critical for determining the therapeutic window and safety profile of the compound.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound can modulate the activity of key metabolic enzymes, leading to changes in metabolic flux and metabolite levels . For example, the compound may inhibit the activity of enzymes involved in glycolysis or the tricarboxylic acid cycle, resulting in altered energy production and metabolic homeostasis. Additionally, the compound’s interaction with cofactors, such as NADH or FADH2, can further influence metabolic pathways and cellular energy balance.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by membrane transporters, such as ATP-binding cassette (ABC) transporters . Once inside the cell, the compound can bind to intracellular proteins, influencing its localization and accumulation. The distribution of the compound within tissues is also influenced by its binding affinity to plasma proteins, which can affect its bioavailability and therapeutic efficacy.

Subcellular Localization

The subcellular localization of this compound is determined by specific targeting signals and post-translational modifications. The compound can be directed to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals present in its structure . These targeting signals can include specific amino acid sequences or chemical modifications that direct the compound to its site of action. The subcellular localization of the compound is crucial for its activity and function, as it determines the specific biomolecules and pathways it interacts with.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound 2-(2-((3-Fluorophenyl)amino)thiazol-4-yl)isonicotinic Acid involves the synthesis of the intermediate 2-(2-((3-Fluorophenyl)amino)thiazol-4-yl)acetic Acid which is then converted to the final product through a series of reactions.", "Starting Materials": ["3-Fluoroaniline", "Thiourea", "2-Bromoacetic acid", "Isonicotinic acid"], "Reaction": ["Step 1: 3-Fluoroaniline is reacted with thiourea in the presence of a suitable solvent and a catalyst to form 2-(3-Fluorophenyl)thiazol-4-amine.", "Step 2: The intermediate 2-(3-Fluorophenyl)thiazol-4-amine is then reacted with 2-bromoacetic acid in the presence of a suitable solvent and a base to form 2-(2-((3-Fluorophenyl)amino)thiazol-4-yl)acetic Acid.", "Step 3: The final step involves the reaction of 2-(2-((3-Fluorophenyl)amino)thiazol-4-yl)acetic Acid with isonicotinic acid in the presence of a suitable solvent and a coupling agent to form the desired compound 2-(2-((3-Fluorophenyl)amino)thiazol-4-yl)isonicotinic Acid."]}

1797019-23-8

Molecular Formula

C15H10FN3O2S

Molecular Weight

315.322

IUPAC Name

2-[2-(3-fluoroanilino)-1,3-thiazol-4-yl]pyridine-4-carboxylic acid

InChI

InChI=1S/C15H10FN3O2S/c16-10-2-1-3-11(7-10)18-15-19-13(8-22-15)12-6-9(14(20)21)4-5-17-12/h1-8H,(H,18,19)(H,20,21)

InChI Key

ZGJJVEJAMGFABG-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)F)NC2=NC(=CS2)C3=NC=CC(=C3)C(=O)O

Origin of Product

United States

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